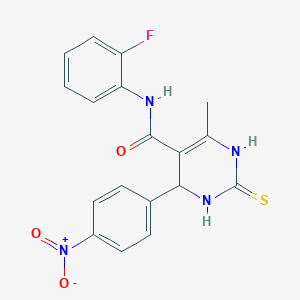

N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-Fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative with a carboxamide backbone. Its structure features a 2-fluorophenyl group at the N-position and a 4-nitrophenyl substituent at the C-4 position of the pyrimidine ring, along with a thioxo group at C-2.

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(27)20-10)11-6-8-12(9-7-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKQHTVOGQKGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, the compound exhibits characteristic peaks in the NMR spectrum that correlate with its molecular structure, confirming the successful formation of the thioxo-tetrahydropyrimidine framework.

Biological Activity Overview

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit a range of biological activities, including:

- Antimicrobial Activity : Many tetrahydropyrimidine derivatives have shown promising antimicrobial properties against various bacterial strains. For example, studies indicate that modifications at specific positions on the pyrimidine ring can enhance antibacterial efficacy against pathogens like E. coli and S. aureus .

- Antiviral Activity : Some derivatives have demonstrated inhibitory effects on viral enzymes such as HIV integrase. However, it is noted that while certain compounds showed potential in vitro activity, they did not exhibit significant effects in cell culture assays .

- Antitumor Activity : The compound's structure suggests potential antitumor properties, with studies indicating that similar derivatives can inhibit tumor cell proliferation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against a range of bacteria and fungi. The results indicated that compounds with nitro groups displayed enhanced activity:

| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar derivative | S. aureus | 16 µg/mL |

This data suggests that the presence of electron-withdrawing groups like nitro enhances the antimicrobial potency of these compounds .

Antiviral Activity

In vitro assays targeting HIV integrase revealed that certain tetrahydropyrimidine derivatives could inhibit the strand transfer reaction crucial for viral replication. The most active compound in this series exhibited an IC50 value of 0.65 µM, indicating a strong inhibitory effect against HIV integrase . However, further studies showed limited effectiveness against HIV-1 and HIV-2 in cellular models due to cytotoxicity concerns.

Antitumor Activity

Tetrahydropyrimidines have been investigated for their antitumor properties. Research has indicated that these compounds can induce apoptosis in cancer cell lines. For instance, one study found that a related compound significantly inhibited the growth of HeLa cells at concentrations below toxic levels .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of synthesized tetrahydropyrimidines were tested against clinical isolates of Staphylococcus aureus. Results showed that modifications at the 4-position significantly increased antibacterial activity.

- Case Study on Antiviral Potential : In a study focused on HIV integrase inhibitors, several tetrahydropyrimidine derivatives were synthesized and evaluated for their ability to inhibit viral replication in vitro. While some showed promise as inhibitors, they failed to translate into effective treatments due to high cytotoxicity.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process. The initial steps often include the condensation of appropriate aryl aldehydes and thioamide derivatives under acidic or basic conditions. Characterization of the final product is achieved through methods such as NMR and mass spectrometry.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed for different cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-15 (Colon) | 0.08 | |

| NCl H-522 (Lung) | 0.10 | |

| PA-1 (Ovary) | 0.09 | |

| T47D (Breast) | 0.65 | |

| HepG2 (Liver) | 0.08 |

These findings indicate that the compound exhibits moderate to potent antiproliferative activity across multiple cancer types, suggesting its potential as a lead compound for further development into anticancer agents.

Antiviral Activity

Research has shown that derivatives of this compound possess inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication. In vitro assays have demonstrated that certain derivatives exhibit an IC50 value as low as 0.65 µM against the strand transfer reaction of integrase, although they did not show significant anti-HIV activity at non-cytotoxic concentrations in cell culture assays.

Cholinesterase Inhibition

The compound has also been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting IC50 values as low as 0.082 µM for AChE inhibition. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

- Electron-Withdrawing Groups : The presence of nitro groups enhances potency against cholinesterases.

- Fluorine Substitution : The fluorine atom in the para position contributes to increased lipophilicity and better interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the tetrahydropyrimidine-carboxamide family, which is extensively studied for diverse biological activities. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (EWGs): The nitro group (-NO₂) in the target compound enhances polarity and may improve binding to charged biological targets compared to methyl (-CH₃) or methoxy (-OCH₃) groups .

- The trifluoromethyl (-CF₃) group in compounds provides strong EWG effects and metabolic stability .

- Carboxamide vs. ester : The carboxamide moiety in the target compound may offer stronger hydrogen-bonding capacity compared to ester derivatives (e.g., ), affecting solubility and target affinity .

Key Observations :

- Antimicrobial activity : The trifluoromethyl and chloro substituents in compounds show potent antimicrobial effects, suggesting that the target compound’s nitro group may similarly enhance activity through increased electrophilicity .

- The nitro group, being an EWG, may reduce antioxidant efficacy compared to methoxy or hydroxyl substituents .

- Structural rigidity : Crystallographic data () indicate that substituents like fluorine and nitro influence molecular conformation and packing, which could affect bioavailability and target engagement .

Q & A

[Basic] What synthetic methodologies are recommended for preparing the target compound?

Methodological Answer:

The synthesis involves multi-step condensation reactions. A typical protocol includes:

Cyclocondensation : Utilize a Biginelli-like reaction with thiourea derivatives, β-keto esters, and substituted aldehydes under acidic conditions. For example, ethanol/HCl mixtures enable cyclization of thiourea intermediates with carbonyl compounds .

Catalytic Optimization : Eco-friendly catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions improve yields (>75%) by controlling reaction stoichiometry and temperature gradients .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

[Basic] Which spectroscopic techniques are most effective for confirming the molecular structure?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thioxo S at δ 190–200 ppm in ¹³C DEPT) .

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and verify connectivity.

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

[Advanced] How can catalytic synthesis be optimized for higher yields and purity?

Methodological Answer:

Catalyst Screening : Test Brønsted acids (e.g., PTSA, Amberlyst-15) or Lewis acids (ZnCl₂) to enhance reaction kinetics .

Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for solubility and reactivity.

Reaction Monitoring : Use TLC/HPLC to track intermediates and adjust time/temperature (e.g., 80°C for 12–18 h).

Green Chemistry : Employ microwave-assisted synthesis to reduce time and energy consumption .

[Advanced] What crystallographic approaches elucidate hydrogen bonding networks and conformational stability?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement .

Hydrogen Bond Analysis : Identify intramolecular (N–H⋯N) and intermolecular (C–H⋯O, C–H⋯π) interactions using Mercury software.

Conformational Metrics : Calculate dihedral angles between the pyrimidine core and substituents (Table 1).

Table 1: Key Structural Parameters from SCXRD Analysis

| Structural Feature | Value (degrees/Å) |

|---|---|

| Pyrimidine-phenyl dihedral angle | 12.8 (2)° |

| N–H⋯N bond length | 2.12 Å |

| C–H⋯O interaction distance | 3.05 Å |

[Advanced] How should researchers evaluate antimicrobial activity for tetrahydropyrimidine derivatives?

Methodological Answer:

In Vitro Assays :

- MIC Determination : Use broth microdilution (CLSI guidelines) against E. coli, S. aureus, and C. albicans .

- Zone of Inhibition : Agar diffusion (6 mm discs, 24 h incubation at 37°C).

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro groups enhance Gram-negative activity).

Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) to assess selectivity.

[Advanced] How to resolve contradictions in spectroscopic or crystallographic data across studies?

Methodological Answer:

Cross-Validation : Compare XRD data with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G* level).

Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange.

Error Analysis : Statistically assess crystallographic residuals (R-factor < 5%) and anisotropic displacement .

Collaborative Databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.